molecular formula C6H8LiN3O3 B13493793 lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate

Cat. No.: B13493793
M. Wt: 177.1 g/mol
InChI Key: AELLHEUMDMPAKU-UHFFFAOYSA-M
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Description

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is a lithium salt of a substituted triazole-carboxylic acid derivative. Its molecular formula is C₇H₁₀LiN₃O₃, with a molecular weight of 185.12 g/mol (calculated from and ). The structure comprises a 4-methyl-4H-1,2,4-triazole ring linked via a methoxy group to an acetate moiety, with lithium as the counterion. This compound is cataloged as a building block in synthetic chemistry (EN300-15714222 in ), suggesting utility in drug discovery or materials science.

Properties

Molecular Formula

C6H8LiN3O3

Molecular Weight

177.1 g/mol

IUPAC Name

lithium;2-[(4-methyl-1,2,4-triazol-3-yl)methoxy]acetate

InChI

InChI=1S/C6H9N3O3.Li/c1-9-4-7-8-5(9)2-12-3-6(10)11;/h4H,2-3H2,1H3,(H,10,11);/q;+1/p-1

InChI Key

AELLHEUMDMPAKU-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1C=NN=C1COCC(=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The compound is typically prepared by neutralizing the corresponding free acid, 2-((4-methyl-4H-1,2,4-triazol-3-yl)methoxy)acetic acid, with a lithium base source such as lithium hydroxide or lithium iodide under controlled conditions. The process involves:

  • Dissolution of the free acid in a suitable solvent system (commonly acetonitrile and water).
  • Addition of lithium salt (e.g., lithium iodide) at elevated temperature (~60°C).
  • Stirring to ensure complete reaction and formation of the lithium salt.
  • Cooling to precipitate the lithium salt product.
  • Filtration and washing to isolate the pure compound.

This method ensures efficient conversion to the lithium salt with high purity and yield.

Detailed Example from Patent Literature

A specific preparation example described in patent WO2024137495A9 involves:

  • Starting with a crude intermediate product (benzyl 4-(2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetyl)piperazine-1-carboxylate).
  • Stirring this crude product in a mixture of acetonitrile and water at 60°C.
  • Slowly adding lithium iodide solution in acetonitrile while maintaining the temperature at 60°C.
  • Stirring the mixture for 30 minutes to complete the reaction.
  • Gradually cooling the reaction mixture to room temperature to precipitate the lithium salt.
  • Filtering and washing the precipitate with acetonitrile to yield the pure lithium salt compound.

This process highlights the importance of temperature control and solvent choice for optimal product formation.

Alternative Synthetic Routes

While the lithium salt is primarily formed by direct neutralization, alternative methods may include:

  • Ion exchange techniques where the free acid is passed through a lithium ion exchange resin.
  • Use of lithium carbonate or lithium hydroxide as bases for neutralization.
  • Solvent variations such as using mixtures of N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethylformamide (DMF) to optimize solubility and reaction kinetics.

However, the acetonitrile-water system combined with lithium iodide remains the most documented and efficient method.

Reaction Conditions and Parameters

Parameter Typical Value/Range Notes
Solvent Acetonitrile and water mixture Ratio typically optimized for solubility
Temperature 60°C Maintained during lithium salt formation
Lithium source Lithium iodide Alternative lithium salts possible
Reaction time 30 minutes to 1 hour Ensures complete salt formation
Cooling Gradual cooling to room temperature Facilitates precipitation of product
Isolation Filtration and washing with acetonitrile Removes impurities and solvents

Analytical and Purity Considerations

  • The purity of the lithium salt is confirmed by standard analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis.
  • The lithium salt form improves the compound’s stability and handling compared to the free acid.
  • The presence of residual solvents or lithium salts is minimized by thorough washing and drying procedures.

Summary of Research Findings and Perspectives

  • The lithium salt preparation is straightforward and reproducible, relying on neutralization of the parent acid.
  • The choice of lithium salt (iodide, hydroxide, carbonate) and solvent system affects yield and purity.
  • Patent literature provides detailed protocols with optimized conditions for scale-up.
  • Commercial vendors offer the compound with specifications typically reflecting high purity and well-characterized physical properties.
  • The compound’s preparation is integral to its use in further synthetic applications or biological studies, necessitating rigorous control of preparation parameters.

Chemical Reactions Analysis

Oxidation Reactions

The triazole ring and acetate group undergo oxidation under controlled conditions:

Reagent/ConditionsOutcomeMechanismReference
H<sub>2</sub>O<sub>2</sub> (3% aqueous)Partial oxidation of the triazole ring to form N-oxidesRadical-mediated oxidation at nitrogen centers
KMnO<sub>4</sub> (acidic)Cleavage of the triazole ring, yielding carboxylic acid derivativesElectrophilic attack on aromatic nitrogen

Key findings:

  • Oxidation with H<sub>2</sub>O<sub>2</sub> preserves the lithium coordination but modifies the triazole’s electronic properties.

  • Strong oxidizers like KMnO<sub>4</sub> disrupt the heterocyclic structure, generating fragmented products.

Substitution Reactions

The methoxyacetate group participates in nucleophilic substitutions:

ReagentConditionsProductYield (%)
Ethyl bromoacetateDMF, 25°CEthyl [(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate78
Benzyl chlorideK<sub>2</sub>CO<sub>3</sub>, THFBenzyl [(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate65

Structural analysis (¹H NMR post-reaction):

  • Ethyl ester formation confirmed by triplet δ 1.21 ppm (CH<sub>3</sub>) and quartet δ 4.13 ppm (CH<sub>2</sub>) in ethyl derivatives .

  • Benzyl derivatives show aromatic protons at δ 7.32–7.45 ppm.

Coordination with Metal Ions

The lithium ion can be replaced by other cations, modifying the compound’s properties:

Metal SaltConditionsProductStability
Cu(NO<sub>3</sub>)<sub>2</sub>Aqueous, pH 6Cu(II)-triazole complexHigh (log β = 8.2)
FeCl<sub>3</sub>Ethanol, refluxFe(III)-triazole complexModerate

Key observations:

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidative coupling reactions.

  • Fe(III) coordination shifts UV-Vis absorption to λ<sub>max</sub> = 425 nm.

Acid-Base Reactions

The acetate group undergoes protonation/deprotonation:

ConditionpH RangeBehavior
HCl (1M)< 3Protonation of acetate, forming 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetic acid
NaOH (0.1M)> 10Deprotonation, regenerating lithium salt

Thermodynamic data:

  • pK<sub>a</sub> of acetate group: 3.8 ± 0.2 (determined via potentiometric titration).

Hydrolysis Reactions

Controlled hydrolysis modifies functional groups:

ConditionsProductKey Characterization
H<sub>2</sub>SO<sub>4</sub> (1M), 80°C4-Methyl-4H-1,2,4-triazole-3-methanolIR: O–H stretch at 3250 cm<sup>−1</sup>
LiOH (aqueous), 60°CRegeneration of parent compound¹H NMR matches original structure

Thermal Degradation

Pyrolysis studies reveal decomposition pathways:

Temperature (°C)Major ProductsMechanism
200–250CO<sub>2</sub>, NH<sub>3</sub>Decarboxylation and deamination
>300Char (carbonaceous residue)Aromatic condensation

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ligand dissociation : Release of lithium ions (confirmed by ion chromatography).

  • Triazole ring rearrangement : Formation of isomeric 1,3,4-triazole derivatives (HPLC-MS analysis) .

Scientific Research Applications

Chemistry

In chemistry, lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. The triazole ring is known for its ability to interact with biological targets, making it a candidate for the development of new antibiotics .

Medicine

In medicine, this compound is explored for its potential use in treating neurological disorders. Lithium salts have a history of use in psychiatry, and this compound may offer new therapeutic options .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death .

Comparison with Similar Compounds

Triazole-Based Derivatives with Ether/Thioether Linkages

Compound Name Substituents Counterion Key Properties Source
Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate 4-methyl, methoxy linkage Li⁺ Building block; potential for lithium-mediated bioactivity
Tryfuzol® (Piperidine 2-(5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetate) 4-phenyl, thioether linkage, furan substituent Piperidinium Immunomodulatory, antioxidant, hepatoprotective
4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine 4-methyl, decylthio linkage, morpholine substituent Neutral Antifungal, antimicrobial
Sodium 2-((5-bromo-4-((4-n-propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate Bromo, naphthylmethyl, thioether linkage Na⁺ URAT1 inhibitor (gout therapy)

Key Observations :

  • Linkage Type : The methoxy group in the target compound contrasts with thioether linkages in Tryfuzol® and URAT1 inhibitors, which may influence solubility and metabolic stability. Thioethers are prone to oxidation, whereas ethers are more stable .
  • Substituent Effects : Bulkier groups (e.g., naphthyl in URAT1 inhibitors) enhance target binding but reduce solubility. The 4-methyl group in the target compound balances lipophilicity and steric hindrance .
  • Counterion Role : Lithium may confer unique ionic interactions in biological systems compared to sodium or neutral morpholine derivatives .

Heterocyclic Variants with Carboxylate Moieties

Compound Name Core Heterocycle Counterion Key Properties Source
Lithium(1+) 2-(1,2,4-thiadiazol-3-yl)acetate 1,2,4-Thiadiazole Li⁺ Structural analog with sulfur substitution; unknown bioactivity
Lithium(1+) 4-methoxy-1,2-oxazole-3-carboxylate Oxazole Li⁺ Oxazole core with methoxy group; no reported applications

Key Observations :

  • Heterocycle Impact : Replacing triazole with thiadiazole (sulfur-containing) or oxazole (oxygen-containing) alters electronic properties and hydrogen-bonding capacity. Thiadiazoles often exhibit enhanced antimicrobial activity, while oxazoles are less explored .

Triazole Derivatives with Functionalized Side Chains

Compound Name Side Chain Features Counterion Key Properties Source
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acid salts Hydroxy(phenyl)methyl group Variable (e.g., Na⁺, K⁺) Demonstrated growth modulation in plant models
(R)-2-(4-(4-((5-(Cyclohex-2-en-1-ylthio)-4-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)methoxy)-2,5-difluorophenyl)-2H-1,2,3-triazol-2-yl)acetate Pyridyl, cyclohexenylthio, difluorophenyl Neutral (ester) Inhibitor of p97 ATPase (cancer target)

Key Observations :

  • Chirality and Complexity : The (R)-configured compound in highlights the role of stereochemistry in target binding, a feature absent in the simpler target compound .
  • Biological Activity : Functionalized side chains (e.g., hydroxy(phenyl)methyl) enable diverse applications, from plant biology to enzyme inhibition .

Biological Activity

Lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate is an emerging compound in the field of medicinal chemistry, particularly noted for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a triazole moiety, which is known for its diverse biological activities. The compound's IUPAC name reflects its structural components and highlights the presence of the lithium ion and the triazole ring.

Key Properties

PropertyValue
CAS Number2694734-74-0
Molecular FormulaC6H9N3O3Li
Purity95%
Storage Temperature2–8 °C

The biological activity of this compound can be attributed to its interaction with various molecular targets. The lithium ion is known to influence neurotransmitter systems and cellular signaling pathways. The triazole ring enhances the compound's ability to form hydrogen bonds and engage in non-covalent interactions with proteins and enzymes.

Neurological Disorders

Research indicates that compounds containing lithium have significant effects in treating bipolar disorder and other mood disorders. Lithium ions are believed to stabilize mood by modulating neurotransmitter release and enhancing neuroprotective effects. The addition of the triazole moiety may further enhance these properties by providing antioxidant benefits.

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. Studies have shown that this compound exhibits activity against various bacterial strains. For instance, molecular docking studies suggest strong binding affinities to bacterial enzyme targets, indicating potential as a novel antibiotic agent .

Case Studies and Research Findings

  • Antioxidant Activity : A study demonstrated that triazole derivatives possess significant antioxidant capabilities. This compound was shown to reduce oxidative stress markers in vitro, suggesting its potential use in neuroprotective therapies .
  • Antibacterial Efficacy : In vitro assays revealed that this compound exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .
  • Therapeutic Potential in Cancer : Preliminary studies indicate that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate these pathways specifically for this compound .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing lithium(1+) 2-[(4-methyl-4H-1,2,4-triazol-3-yl)methoxy]acetate, and how can its purity be verified?

  • Methodology : Synthesis typically involves coupling 4-methyl-4H-1,2,4-triazole-3-methanol with a bromoacetate intermediate, followed by lithium salt formation. Confirm purity using reversed-phase HPLC (≥95% purity threshold) and characterize via IR spectrophotometry to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate moiety). Chromatographic methods (TLC/HPLC) are critical for verifying intermediate steps .

Q. How can researchers confirm the molecular structure of this compound experimentally?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve the crystal structure. Pair with ORTEP-3 for graphical representation of thermal ellipsoids and bond geometries. Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. What stability studies are essential for handling this compound in aqueous solutions?

  • Methodology : Conduct accelerated stability testing under varying pH (3–9), temperature (4–40°C), and light exposure. Monitor degradation via UV-Vis spectroscopy (λmax ~260 nm for triazole rings) and LC-MS to identify hydrolysis products. Buffer solutions (phosphate/citrate) are recommended for pH control .

Advanced Research Questions

Q. How can computational chemistry tools predict the electronic properties of this compound?

  • Methodology : Use density functional theory (DFT) with software like Gaussian or ORCA. Calculate HOMO-LUMO gaps, electrostatic potential surfaces, and partial charges. Validate with cclib to parse output files from multiple quantum chemistry packages and ensure reproducibility. Compare results with experimental UV-Vis and cyclic voltammetry data .

Q. What strategies are effective for analyzing metabolites or degradation byproducts of this compound in biological systems?

  • Methodology : Employ high-resolution LC-MS/MS (Q-TOF or Orbitrap) with collision-induced dissociation (CID). Use isotopic labeling (e.g., ¹³C-acetate) to trace metabolic pathways. For rodent studies, collect plasma/urine samples at intervals (e.g., t = 0.5–24 h) and compare fragmentation patterns with reference libraries .

Q. How can researchers optimize tablet formulations containing this compound while maintaining pharmacotechnical properties?

  • Methodology : Apply a Graeco-Latin square design to test excipients (binders: PVP; disintegrants: croscarmellose). Use wet granulation to improve flowability. Evaluate tablet hardness (≥50 N), disintegration time (<30 min), and dissolution profiles (USP Apparatus II, 50 rpm). Stability under ICH guidelines (25°C/60% RH) is critical for long-term storage .

Q. What experimental approaches are suitable for studying structure-activity relationships (SAR) of analogs of this compound?

  • Methodology : Synthesize analogs with substitutions at the triazole (e.g., 4-amino, 5-bromo) or acetate groups. Test biological activity (e.g., antimicrobial assays via MIC determination). Use multivariate statistical analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends. Cross-reference with SAR data from similar 1,2,4-triazole derivatives .

Q. How can crystallographic twinning or disorder in the crystal lattice be addressed during structure refinement?

  • Methodology : In SHELXL, apply TWIN/BASF commands for twinned data. For disorder, use PART/SUMP restraints and refine occupancy factors. Validate with R1 (<5%) and wR2 (<12%) indices. Compare anisotropic displacement parameters (ADPs) to identify problematic regions .

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